1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 3-fluorophenyl group and a urea moiety substituted with a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N5OS/c21-13-5-3-4-12(10-13)17-27-19-29(28-17)14(11-31-19)8-9-25-18(30)26-16-7-2-1-6-15(16)20(22,23)24/h1-7,10-11H,8-9H2,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJFOYOEOQDODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound.
Synthesis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involves several methods, typically including condensation reactions between mercapto-triazoles and α-halogenocarbonyls. The compound can be synthesized through a multi-step process that incorporates various substituents to enhance its biological activity. The general synthetic route includes:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This is achieved by reacting 3-aryl-5-mercapto-1,2,4-triazole with appropriate electrophiles under acidic conditions.
- Substitution Reactions : The introduction of the trifluoromethylphenyl group can be accomplished through nucleophilic aromatic substitution or other suitable methods.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 16 μg/mL against Staphylococcus aureus and Candida albicans .
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of the bacterial fatty acid biosynthesis enzyme FabI, where the compound's structure allows for effective binding at the active site .
Anticancer Activity
The compound has shown promising results in anticancer assays:
- Cell Line Studies : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated significant antiproliferative effects with IC50 values below 20 μg/mL .
- Mechanism : The anticancer efficacy may be linked to the disruption of microtubule dynamics and induction of apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential has been noted in several studies:
- Inhibition of COX Enzymes : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
- Analgesic Properties : Preliminary studies suggest that it may also possess analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have highlighted the efficacy and safety profile of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated various derivatives against common pathogens. The compound demonstrated superior activity compared to traditional antibiotics.
Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against C. albicans Compound A 16 32 Compound B 32 64 Target Compound 8 16 -
Anticancer Evaluation :
- In a study assessing various triazole derivatives for anticancer activity, the target compound showed a significant reduction in cell viability in breast cancer cell lines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiazole and triazole moieties often exhibit anticancer properties. The thiazolo[3,2-b][1,2,4]triazole structure is known for its ability to inhibit various cancer cell lines. For instance:
- A study demonstrated that derivatives of thiourea with similar structures showed potent activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- The incorporation of trifluoromethyl groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic effects .
Urease Inhibition
Urease inhibitors are vital in treating conditions such as kidney stones and certain infections. The thiourea structure is recognized for its urease inhibitory activity:
- Compounds like thiourea have shown significant efficacy in inhibiting urease, which is crucial for managing urea-related disorders .
- The novel compound may similarly exhibit urease inhibition due to its structural similarities to known inhibitors.
Antimicrobial Properties
The presence of fluorinated phenyl groups enhances the antimicrobial activity of compounds:
- Fluorinated compounds have been reported to possess enhanced antibacterial and antifungal properties due to their ability to disrupt microbial membranes .
- The potential for this compound to act against resistant strains of bacteria makes it a candidate for further investigation in antimicrobial drug development.
Case Studies
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves sequential steps to construct its heterocyclic core and functionalize substituents. Key synthetic strategies include:
1.1. Thiazolo[3,2-b] triazole Core Formation
The thiazolo-triazole scaffold is synthesized via cyclocondensation reactions. A representative method involves:
-
Reactants : α-Bromo-1,3-diketones (e.g., 3-(3-fluorophenyl)-1-phenylbutane-1,3-dione) and 4-amino-5-mercapto-1,2,4-triazoles .
-
Conditions : Visible-light irradiation in polar solvents (e.g., H₂O, EtOH) or solvent-free conditions at room temperature .
-
Mechanism : Radical-mediated regioselective coupling, confirmed by TEMPO inhibition experiments .
1.2. Ethyl Linker Introduction
The ethyl group is introduced via nucleophilic substitution or alkylation:
-
Reactants : Thiazolo-triazole intermediate and bromoethylamine derivatives.
-
Conditions : Base catalysts (e.g., triethylamine) in DMF at 60–80°C.
1.3. Urea Moiety Formation
The urea bridge is formed via reaction between an isocyanate and an amine:
Table 1: Key Reaction Conditions and Yields
Reactivity and Functionalization
The compound’s reactivity is influenced by its electron-deficient aromatic systems and substituents:
2.1. Electrophilic Aromatic Substitution (EAS)
-
Sites : The 3-fluorophenyl group directs EAS to para positions, while the thiazole-triazole core remains inert due to electron-withdrawing effects .
-
Example : Nitration occurs selectively on the 3-fluorophenyl ring under HNO₃/H₂SO₄ at 0°C .
2.2. Nucleophilic Attack
-
The urea carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), forming secondary alcohols .
-
Example : Reaction with methylmagnesium bromide yields a tertiary alcohol derivative (confirmed by ¹H-NMR) .
2.3. Photochemical Stability
-
Visible-light irradiation induces no degradation, but UV light (>300 nm) causes C–S bond cleavage in the thiazole ring .
Stability Under Chemical and Thermal Conditions
3.1. Acid/Base Stability
-
Acidic Conditions (pH < 3) : Hydrolysis of the urea moiety occurs, forming 2-(trifluoromethyl)aniline and CO₂ .
-
Basic Conditions (pH > 10) : Thiazole ring opening via nucleophilic attack by hydroxide ions.
3.2. Thermal Stability
Table 2: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| 1M HCl (24 hr) | 85% degradation | |
| 1M NaOH (24 hr) | Complete ring opening | |
| 150°C (N₂ atmosphere) | No decomposition (<5% mass loss) |
Comparison with Similar Compounds
Structural Analogues in the Urea-Thiazole/Triazole Family
Key analogs from literature include:
Key Observations :
- Yield Trends : Compounds with ortho-substituted trifluoromethyl groups (e.g., 11j) exhibit higher yields (~88%) than meta or para analogs, suggesting favorable reaction kinetics .
- Molecular Weight : The target compound’s estimated molecular weight (~520 Da) aligns with kinase inhibitor drug-likeness criteria, unlike bulkier derivatives (e.g., 11m: 602.2 Da) .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by sequential coupling of fluorophenyl and trifluoromethylphenyl groups via urea linkage. Key steps include:
- Core formation : Cyclocondensation of thiosemicarbazides with α-haloketones under acidic conditions (e.g., H₂SO₄ at 0–25°C for 3–6 hours) to generate the thiazolo-triazole scaffold .
- Urea coupling : Reaction of intermediates with aryl isocyanates (e.g., 2-(trifluoromethyl)phenyl isocyanate) in polar aprotic solvents (e.g., DCM or acetonitrile) at 40–60°C for 12–24 hours .
- Optimization : Adjusting solvent polarity (DMF for solubility vs. DCM for ease of purification) and using bases like triethylamine to neutralize acidic byproducts improves yields (typically 60–75%) .
Advanced: How can regioselectivity challenges in thiazolo-triazole core synthesis be addressed?
Answer:
Regioselectivity during cyclization is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring direct cyclization to the thiazolo[3,2-b] position .
- Reagent choice : Using POCl₃ as a cyclizing agent favors the formation of the 6-substituted isomer over the 5-substituted variant .
- Kinetic control : Lower reaction temperatures (0–5°C) and shorter reaction times (2–4 hours) minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
A combination of orthogonal methods is required:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole proton at δ 7.2–7.5 ppm; urea NH signals at δ 8.3–9.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~465.1) and detects impurities .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from:
- Tautomerism : The thiazolo-triazole system can exhibit keto-enol tautomerism, altering NMR peak positions. Use DMSO-d₆ as a solvent to stabilize the dominant tautomer .
- Dynamic effects : Rotational barriers in the urea moiety split NH signals. Variable-temperature NMR (25–60°C) can coalesce peaks for accurate integration .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and stereoelectronic effects .
Basic: What methodologies are recommended for evaluating the compound’s biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ values calculated via dose-response curves .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations over 48–72 hours .
- Microbial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
Advanced: How can researchers identify the compound’s molecular targets in complex biological systems?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to pull down binding partners in cell lysates .
- Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using AutoDock Vina; validate with mutagenesis studies .
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis, cell cycle) .
Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ across studies) be analyzed?
Answer:
Discrepancies may stem from:
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 μM), or cell passage numbers .
- Compound stability : Test degradation via LC-MS after 24-hour incubation in assay media; use fresh DMSO stocks to avoid oxidation .
- Data normalization : Apply Hill slope adjustments or use standardized positive controls (e.g., staurosporine for kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
